molecular formula C14H15N3O4 B11789874 Ethyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate

Ethyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B11789874
M. Wt: 289.29 g/mol
InChI Key: FUCKLACZBVTZSJ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method starts with the alkylation of phenolic hydroxyl groups in 2,3-dihydroxybenzoic acid, followed by azidation of the carboxylic acid. This is then subjected to Curtius rearrangement, hydrolysis, and salification to yield the desired product . The reaction conditions often involve the use of ethanol-HCl mixtures, refluxing, and careful temperature control to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to minimize side reactions and maximize yield. Industrial production would also focus on ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: Common in heterocyclic compounds, substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

Mechanism of Action

The mechanism by which Ethyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate exerts its effects is not fully understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate is unique due to its combination of a pyrazole ring and a dioxin moiety. This structure imparts distinct chemical and biological properties that are not commonly found in other similar compounds. Its potential for diverse chemical reactions and applications in various fields of research further highlights its uniqueness.

Properties

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

ethyl 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazole-4-carboxylate

InChI

InChI=1S/C14H15N3O4/c1-2-19-14(18)10-8-16-17(13(10)15)9-3-4-11-12(7-9)21-6-5-20-11/h3-4,7-8H,2,5-6,15H2,1H3

InChI Key

FUCKLACZBVTZSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC3=C(C=C2)OCCO3)N

Origin of Product

United States

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